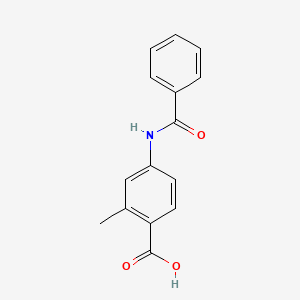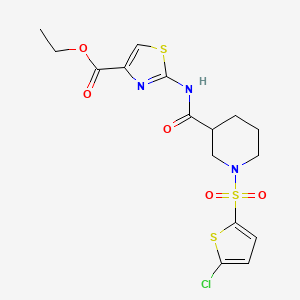
2-Chlor-N-Cyclopentylnicotinamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-cyclopentylnicotinamide is a chemical compound with the molecular formula C11H13ClN2O. It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3). Nicotinamide derivatives have been extensively studied for their wide range of biological applications, including antibacterial, antifungal, and anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
2-chloro-N-cyclopentylnicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its role in preventing Type I diabetes and other inflammatory conditions.
Industry: Utilized in the development of pesticides and other agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopentylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloronicotinic acid.
Esterification: 2-chloronicotinic acid undergoes esterification with methanol to form 2-chloronicotinic acid methyl ester.
Industrial Production Methods
Industrial production methods for 2-chloro-N-cyclopentylnicotinamide involve similar steps but are optimized for large-scale synthesis. These methods focus on:
Mild and Controllable Reactions: Ensuring the reactions are mild and controllable to maintain product quality.
Simple Process Equipment: Utilizing simple process equipment to reduce costs.
Environmental Considerations: Minimizing waste and environmental impact by reducing the use of hazardous reagents and optimizing waste treatment.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-cyclopentylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with an amine group.
Oxidation: Oxidation can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically results in the formation of amines or alcohols.
Wirkmechanismus
The mechanism of action of 2-chloro-N-cyclopentylnicotinamide involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: The compound can inhibit the activity of certain enzymes, leading to reduced inflammation or microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-phenylacetamide: Known for its antifungal activity.
2-chloro-N, N-dimethylnicotinamide: Used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
2-chloro-N-cyclopentylnicotinamide is unique due to its specific cyclopentyl group, which imparts distinct chemical and biological properties compared to other nicotinamide derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-chloro-N-cyclopentylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-9(6-3-7-13-10)11(15)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXFDGGIMQZRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-propylacetamide](/img/structure/B2451735.png)



![2-cyclohexyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B2451742.png)


![methyl 1-[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B2451748.png)

![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2451750.png)


![N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2451756.png)

